8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 6136-36-3

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-1478514
CAS Number: 6136-36-3
Molecular Formula: C6H5ClN4O2
Molecular Weight: 200.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimenhydrinate Impurity
Synthesis Analysis

While a specific synthesis method for 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not detailed in the provided papers, general strategies for synthesizing purine-2,6-dione derivatives can be found. For example, a study describes the reaction of 1-substituted-8-thioxo-3,7-dihydropurine-2,6-dione with substituted anilides or phenacyl bromides to yield a series of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide and 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulfanyl]-3,7-dihydro-1H-purine-2,6-diones []. These reactions highlight common approaches for introducing substituents at various positions of the purine-2,6-dione scaffold. It is likely that similar strategies, with appropriate modifications in starting materials and reaction conditions, could be employed to synthesize 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

Applications
  • Drug Development: Research demonstrates the potential of certain purine-2,6-dione derivatives as protein kinase CK2 inhibitors []. Given the role of CK2 in various diseases, these compounds could be further explored for developing anticancer therapies.
  • Anti-inflammatory agents: The synthesis of several new purine-dione derivatives has been reported, with many exhibiting good to excellent anti-inflammatory activity compared to the reference drug indomethacin []. This suggests that modifications on the purine-2,6-dione core could lead to new and effective anti-inflammatory agents.
  • Adenosine Receptor Antagonists: Studies have explored 8-heterocyclic xanthine derivatives, structurally related to purine-2,6-diones, as potent and selective antagonists for the adenosine A2B receptor []. These antagonists have shown potential in treating various conditions, including asthma and diabetes.

8-Bromo-3-methyl-xanthine

  • Compound Description: This compound serves as a starting material in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. []
  • Relevance: This compound shares the core xanthine structure with 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The difference lies in the substituent at the 8-position (bromine vs. chlorine) and the presence of a methyl group at the 3-position instead of the 1-position. []

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. []
  • Relevance: This compound represents a more elaborate derivative sharing the core purine-2,6-dione structure with 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Key similarities include the 8-bromo substituent and the presence of a methyl group on the nitrogen. The variations stem from the additional substituents at the 1 and 7 positions, highlighting a potential synthetic pathway from a structure similar to 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione towards Linagliptin. []

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This specific purine-2,6-dione derivative exhibited significant inhibitory activity against protein kinase CK2 with an IC50 value of 8.5 μM. []
  • Relevance: Both this compound and 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione belong to the purine-2,6-dione class of compounds. This case highlights the exploration of various substituents around the core purine-2,6-dione scaffold to identify potent protein kinase CK2 inhibitors, suggesting that 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione could be a potential scaffold for further derivatization. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Derivatives

  • Compound Description: This series of xanthene derivatives were synthesized and screened for antiasthmatic activity, specifically targeting pulmonary vasodilator activity. []
  • Relevance: While these compounds are classified as xanthene derivatives, their structural similarity to 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, particularly the presence of the purine-2,6-dione core, highlights the diverse pharmacological activities associated with this chemical class. []

Olomoucine Analogues

  • Compound Description: This broad category encompasses various chemical structures designed as analogues of Olomoucine, a known cyclin-dependent kinase (CDK) inhibitor. This includes derivatives of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulfanyl]-3,7-dihydro-1H-purine-2,6-diones, 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione, and 3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione. []
  • Relevance: These Olomoucine analogues, though structurally diverse, frequently incorporate the purine-2,6-dione core found in 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. This further emphasizes the significance of this core structure in medicinal chemistry, especially in the context of kinase inhibition and anticancer activity. The variety within the Olomoucine analogues emphasizes the potential for modifying and expanding upon the 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione scaffold to explore different biological targets. []

8-(3-(R)-Aminopiperidin-1-yl)-7-[(2-bromophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound is a known inhibitor of dipeptidyl peptidase IV (DPP-IV) []
  • Relevance: This compound shares a very similar structure to 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. They both have a purine-2,6-dione core, differ only in the substituents on the ring system. This highlights the structural similarity between DPP-IV inhibitors and the target compound, suggesting potential for shared biological activity or a starting point for structural modifications. []

C-11, a 3-Methyl-1H-Purine-2,6-Dione Derivative

  • Compound Description: This compound is a potential anti-obesity compound [].
  • Relevance: This compound emphasizes the relevance of the 3-methyl-1H-purine-2,6-dione framework in medicinal chemistry. While the specific structure of C-11 is not fully detailed, its description as a "3-Methyl-1H-Purine-2,6-Dione Derivative" suggests a close structural relationship to 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. This similarity points to a potential overlap in biological activity or metabolic pathways. []

Carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones

  • Compound Description: These compounds are potent dipeptidyl peptidase IV (DPP-IV) inhibitors [].
  • Relevance: These compounds bear a striking resemblance to 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, particularly the presence of the 3-methyl-3,7-dihydro-purine-2,6-dione core and similar substitutions at the 7 and 8 positions. This strong structural similarity underscores the importance of these specific substitutions in the context of DPP-IV inhibition, suggesting that 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione could potentially serve as a scaffold for developing novel DPP-IV inhibitors. []

Properties

CAS Number

6136-36-3

Product Name

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-chloro-1-methyl-3,7-dihydropurine-2,6-dione

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.59

InChI

InChI=1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13)

SMILES

CN1C(=O)C2=C(NC1=O)N=C(N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.